molecular formula C13H9F3N2O2S2 B6626828 5-cyano-N-(2,2-difluoroethyl)-N-(4-fluorophenyl)thiophene-2-sulfonamide

5-cyano-N-(2,2-difluoroethyl)-N-(4-fluorophenyl)thiophene-2-sulfonamide

Cat. No.: B6626828
M. Wt: 346.4 g/mol
InChI Key: YQHMYENYEGJZSR-UHFFFAOYSA-N
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Description

5-cyano-N-(2,2-difluoroethyl)-N-(4-fluorophenyl)thiophene-2-sulfonamide is a synthetic organic compound characterized by its complex structure, which includes a thiophene ring, a sulfonamide group, and multiple fluorine atoms

Properties

IUPAC Name

5-cyano-N-(2,2-difluoroethyl)-N-(4-fluorophenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2S2/c14-9-1-3-10(4-2-9)18(8-12(15)16)22(19,20)13-6-5-11(7-17)21-13/h1-6,12H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHMYENYEGJZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(CC(F)F)S(=O)(=O)C2=CC=C(S2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-N-(2,2-difluoroethyl)-N-(4-fluorophenyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the thiophene sulfonamide.

    Addition of the Difluoroethyl Group: The difluoroethyl group is introduced through a nucleophilic substitution reaction using a difluoroethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride (NaH) for deprotonation and alkyl halides for alkylation are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 5-cyano-N-(2,2-difluoroethyl)-N-(4-fluorophenyl)thiophene-2-sulfonamide is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new drugs for treating diseases.

Industry

In industrial applications, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties, due to the presence of fluorine atoms and the thiophene ring.

Mechanism of Action

The mechanism of action of 5-cyano-N-(2,2-difluoroethyl)-N-(4-fluorophenyl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The cyano and sulfonamide groups are known to form strong interactions with biological molecules, potentially leading to significant biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-cyano-N-(2,2-difluoroethyl)-N-(4-chlorophenyl)thiophene-2-sulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.

    5-cyano-N-(2,2-difluoroethyl)-N-(4-bromophenyl)thiophene-2-sulfonamide: Similar structure but with a bromine atom instead of a fluorine atom on the phenyl ring.

Uniqueness

The presence of multiple fluorine atoms in 5-cyano-N-(2,2-difluoroethyl)-N-(4-fluorophenyl)thiophene-2-sulfonamide imparts unique properties such as increased metabolic stability and lipophilicity, which can enhance its performance in biological systems compared to its analogs with different halogen atoms.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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